molecular formula C10H13Li4N6O13P3 B15144985 Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt

Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt

Cat. No.: B15144985
M. Wt: 546.0 g/mol
InChI Key: NUKFMILQQVRELO-ZVQJTLEUSA-J
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Description

Guanosine-5'-[β,γ-imido]triphosphate tetralithium salt (often referred to in literature as a non-hydrolyzable GTP analog) is a chemically modified nucleotide designed to resist enzymatic hydrolysis. This compound substitutes the oxygen atom bridging the β- and γ-phosphate groups of GTP with an imido (-NH-) group, rendering it resistant to GTPase activity . This property makes it invaluable in studies requiring stable activation of GTP-dependent proteins, such as G-proteins, small GTPases, and nucleotide-binding enzymes, without the complications of hydrolysis-induced conformational changes .

The tetralithium salt formulation enhances solubility in aqueous buffers, a critical feature for in vitro biochemical assays . Its molecular structure includes a guanine base, ribose sugar, and a triphosphate chain with the β,γ-imido modification.

Properties

Molecular Formula

C10H13Li4N6O13P3

Molecular Weight

546.0 g/mol

IUPAC Name

tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate

InChI

InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

NUKFMILQQVRELO-ZVQJTLEUSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetralithium(1+) ({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy(oxido)phosphoryl)aminophosphonate typically involves multi-step organic synthesis The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetralithium(1+) ({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy(oxido)phosphoryl)aminophosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphorus atoms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction could produce phosphonate hydrides.

Scientific Research Applications

Tetralithium(1+) ({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy(oxido)phosphoryl)aminophosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying phosphorus chemistry.

    Biology: The compound’s structure, which includes a purine base, makes it relevant for studies on nucleic acids and their analogs.

    Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.

Mechanism of Action

The mechanism of action of tetralithium(1+) ({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy(oxido)phosphoryl)aminophosphonate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit or activate specific pathways, depending on its structure and the biological context. The purine base allows it to mimic natural nucleotides, potentially interfering with DNA and RNA processes.

Comparison with Similar Compounds

Guanosine-5'-[γ-thio]triphosphate Tetralithium Salt (GTPγS)

  • Modification : Replaces the γ-phosphate oxygen with a sulfur atom.
  • Applications : Widely used to constitutively activate G-proteins in signaling studies .
  • Binding Affinity : Exhibits higher affinity for some GTPases compared to β,γ-imido analogs, as the thio substitution mimics the transition state of GTP hydrolysis .

Guanosine-5'-Triphosphate (GTP) Lithium Salt

  • Modification: No modification; native GTP structure.
  • Hydrolysis Resistance : Rapidly hydrolyzed by GTPases, limiting its utility in long-term assays .
  • Applications : Used as a substrate for GTP-dependent enzymes or as a control in hydrolysis experiments .

Adenosine-5'-[β,γ-imido]triphosphate Tetralithium Salt (AMP-PNP)

  • Modification: β,γ-imido group in an adenosine backbone.
  • Hydrolysis Resistance: Non-hydrolyzable, similar to the guanosine analog, but targets ATP-dependent systems like kinases and ATPases .
  • Applications : Preferred in studies of ATPase mechanisms, such as myosin or helicase activity .

Xanthosine-5'-[(β,γ)-imido]triphosphate Sodium Salt

  • Modification : β,γ-imido group in a xanthosine backbone.
  • Hydrolysis Resistance: Non-hydrolyzable, but lower stability compared to guanosine/adenosine analogs due to xanthine base differences .
  • Applications : Specialized studies on nucleotide-binding proteins like EngA GTPase in bacterial ribosome assembly .

Comparative Data Table

Compound Modification Hydrolysis Resistance Key Applications Affinity/Specificity Notes References
Guanosine-5'-[β,γ-imido]triphosphate β,γ-imido (GTP analog) High G-protein activation, GTPase studies Moderate affinity; mimics GTP state
GTPγS γ-thio substitution Moderate Constitutive G-protein activation High affinity for transition state
Native GTP (Li salt) None Low Substrate for enzymatic assays Native substrate specificity
AMP-PNP β,γ-imido (ATP analog) High ATPase/kinase inhibition, motor proteins Targets ATP-dependent systems
Xanthosine-5'-imido triphosphate β,γ-imido (xanthosine) Moderate Bacterial GTPase mechanisms Lower stability in neutral buffers

Q & A

Q. What are the primary experimental applications of Guanosine-5'-[β,γ-imido]triphosphate (GTP[β,γ-imido]) in ATP-dependent processes?

GTP[β,γ-imido] is a non-hydrolyzable ATP analog used to stabilize ATPases and kinases in their active conformations, enabling mechanistic studies without turnover interference. For example, in ATPase assays, it maintains enzyme activity by preventing hydrolysis, allowing researchers to isolate binding or conformational changes . Methodologically, it replaces ATP in buffer systems (e.g., 10 mM in PBS, pH 7.4) to study energy-dependent processes like microtubule dynamics or G-protein activation .

Q. How is GTP[β,γ-imido] employed in G-protein signaling studies?

GTP[β,γ-imido] is used to lock Gα subunits in their GTP-bound active state, facilitating downstream effector analysis. In protocols, membranes are pre-incubated with 10–100 µM GTP[β,γ-imido] and 1–5 mM Mg²⁺ to enhance binding efficiency . Controls should include GDP (to inactivate G-proteins) and GTPγS (a hydrolyzable analog) to validate specificity .

Q. What are the storage and solubility requirements for GTP[β,γ-imido]?

The compound is stable at -20°C in lyophilized form. For working solutions, dissolve in PBS (pH 7.2) at 10 mg/mL, avoiding repeated freeze-thaw cycles to prevent degradation. Purity (>90%) should be verified via HPLC before critical experiments .

Advanced Research Questions

Q. How do contradictory results arise in GTP[β,γ-imido]-dependent PLC activation studies, and how can they be resolved?

GTP[β,γ-imido] stimulation of phospholipase C (PLC) is Ca²⁺- and Mg²⁺-dependent, with activity peaks at 10 nM GTP[β,γ-imido] but inhibition at 1 µM. Contradictions may stem from variable ion concentrations or competing nucleotide analogs (e.g., ATPγS). To resolve discrepancies, standardize buffer conditions (e.g., 2 mM Mg²⁺, 100 nM free Ca²⁺) and include dose-response curves .

Q. What strategies optimize GTP[β,γ-imido] concentration in kinetic assays for ATP-dependent enzymes?

Titrate GTP[β,γ-imido] (1–100 µM) against ATP (0.1–10 mM) to determine competitive inhibition constants (Ki). Use stopped-flow spectroscopy to monitor real-time conformational changes, ensuring Mg²⁺ is present at 2–5 mM to stabilize nucleotide binding . Parallel experiments with ATPγS (hydrolyzable) confirm whether observed effects are hydrolysis-independent .

Q. How should researchers address unexpected hydrolysis of GTP[β,γ-imido] in enzymatic assays?

While GTP[β,γ-imido] is non-hydrolyzable, trace ATPase contamination or residual hydrolytic activity in enzyme preparations can cause degradation. Pre-treat samples with apyrase to eliminate endogenous nucleotides, and validate purity via thin-layer chromatography (TLC) . If hydrolysis persists, test alternative analogs like GMP-PCP or increase Mg²⁺ to 5 mM to enhance binding stability .

Methodological Considerations

Q. How to design controls for GTP[β,γ-imido] experiments in receptor-ligand interaction studies?

  • Negative control: Replace GTP[β,γ-imido] with GDP (1–10 µM) to inactivate G-proteins.
  • Positive control: Use GTPγS (10 µM) to confirm G-protein activation.
  • Specificity control: Include non-hydrolyzable ATP analogs (e.g., AMP-PNP) to rule out cross-reactivity with ATPases .

Q. What are the pitfalls in using GTP[β,γ-imido] for in vitro transcription/translation systems?

GTP[β,γ-imido] may inhibit translation initiation factors (e.g., eIF4A) due to competitive binding. To mitigate, reduce nucleotide concentration (≤1 µM) or supplement with GTP (0.1–1 mM) to maintain fidelity .

Data Analysis and Troubleshooting

Q. How to interpret biphasic kinetics in GTP[β,γ-imido]-dependent assays?

Biphasic curves may indicate multiple binding sites or allosteric modulation. Perform Schild analysis with varying antagonist concentrations or use site-directed mutagenesis to identify critical residues. For example, in muscarinic receptor studies, M2/M4 subtypes show differential GTP[β,γ-imido] sensitivity due to divergent G-protein coupling .

Q. What analytical techniques validate GTP[β,γ-imido] integrity in long-term studies?

  • HPLC: Use a C18 column with UV detection (254 nm) to assess purity.
  • Mass spectrometry: Confirm molecular weight (546.97 g/mol) and detect lithium adducts .
  • Fluorescence polarization: Monitor nucleotide-protein binding in real time to detect degradation-induced affinity changes .

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